molecular formula C21H27NO B047084 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol CAS No. 116376-62-6

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

Cat. No. B047084
M. Wt: 309.4 g/mol
InChI Key: LMLDPXXCYIXDSG-MDZDMXLPSA-N
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Description

“2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound1. However, it seems to be related to 2,6-Di-tert-butylpyridine and 2,6-Di-tert-butylphenol, which are known organic compounds23.



Synthesis Analysis

The synthesis of related compounds like 2,6-Di-tert-butylpyridine involves the reaction of tert-butyllithium with pyridine2. However, the specific synthesis process for “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is not readily available in the sources I have.



Molecular Structure Analysis

The molecular structure of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” is not explicitly provided in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine have a structure derived from pyridine by replacement of two hydrogen atoms with tert-butyl groups2.



Chemical Reactions Analysis

The chemical reactions involving “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine can be protonated, but do not form an adduct with boron trifluoride2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylpyridine are colorless, oily liquids with a density of 0.885 g/cm^32.


Scientific Research Applications

  • Dye for Solvent Polarities : One derivative, 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, serves as a solventless zwitterionic dye for determining solvent polarities. Improved synthesis methods and X-ray crystal structure analyses have been conducted on this compound (Shekhovtsov et al., 2012).

  • Inhibition of Cyclooxygenase and Lipoxygenase : The compound 2,6-di-tert-butyl-4-(2-arylethenyl)phenol shows efficacy in inhibiting cyclooxygenase and 5-lipoxygenase, suggesting potential in treating adjuvant arthritis (Lazer et al., 1989).

  • Antioxidant Properties : Phosphorylated 2,6-di-tert-butyl-4-methylidene-2,5-cyclohexadienones, another variant, exhibit potential as efficient antioxidants, inhibiting oxidation through various mechanisms (Gibadullina et al., 2014).

  • Potential in Anti-Cancer Therapies : Diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl) (2,6-diaminopyridin-3-yl) methyl] phosphonate, a related compound, shows potential as an antioxidant and anti-cancer drug, inducing apoptosis (Gibadullina et al., 2019).

  • Free-Radical Scavenging Ability : New derivatives like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols exhibit significant free-radical scavenging ability, with notable antioxidant activity in specific compounds (Shakir et al., 2014).

  • Oxidation Processes and Electrochemistry : The oxidation of 2,6-di-tert-butyl-4-isopropylphenol produces various products, highlighting the role of phenoxy radicals in the formation of quinone methides and influencing cyclic voltammetry (Richards & Evans, 1977).

  • Applications in Pharmaceuticals and Cosmetics : A method for selectively hydroxyalkylating sterically hindered phenols with epoxides in an acid medium leads to hydroxy-containing phenols with potential applications in pharmaceuticals and cosmetics (Krysin et al., 2011).

  • Inhibition of Human Neutrophil 5-Lipoxygenase : The 2,6-disubstituted 4-(2-arylethenyl)phenol series shows potent and selective inhibition of human neutrophil 5-lipoxygenase, with the potency and selectivity influenced by the nature of the 2- and 6-position substituents (Lazer et al., 1990).

Safety And Hazards

The safety and hazards of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylphenol have a low toxicity with an LD50 of 9200 mg/kg3.


Future Directions

The future directions for the study and application of “2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol” are not explicitly mentioned in the available sources. However, related compounds like 2,6-Di-tert-butylphenol are used as precursors to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers3, suggesting potential areas of future research and application.


Please note that this analysis is based on the limited information available and the related compounds. For a more accurate and comprehensive analysis, more specific and detailed sources would be needed.


properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDPXXCYIXDSG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

CAS RN

115816-05-2, 116376-62-6
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ES Lazer, HC Wong, GJ Possanza… - Journal of medicinal …, 1989 - ACS Publications
The design of the 2, 6-di-iert-butylphenol derivatives was based on their potential antioxidant activity. 13 Stimulated polymorphonuclear leukocytes andmacrophages release …
Number of citations: 57 pubs.acs.org
T DAVID - Biological Inhibitors, 2020 - books.google.com
Arachidonic acid (AA) is oxidatively metabolised to the eicosanoids, which include the prostaglandins and leukotrienes, both potent mediators of inflammation (see Scheme 1). AA is …
Number of citations: 0 books.google.com
DT Connor, DH Boschelli - Biological Inhibitors, 2020 - taylorfrancis.com
The rate limiting steps in the biosynthesis of proinflammatory prostaglandins and leukotrienes are catalyzed by cyclooxygenase (CO, prostaglandin synthetase, PGHS) and 5-…
Number of citations: 2 www.taylorfrancis.com
J Pitha, L Szabo, Z Szurmai… - Journal of medicinal …, 1989 - ACS Publications
A series of prazosinanalogues comprisedof iV-acyl derivatives of iV'-(4-amino-6, 7-dimethoxyquinazolin-2-yl) piperazine was prepared and the nature of their binding to cq-…
Number of citations: 15 pubs.acs.org

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